Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-
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Overview
Description
Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group and a propenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]- typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a condensation reaction with aniline to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-2-methoxy-: This compound has a similar structure but with an additional methoxy group, which may alter its chemical and biological properties.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound has additional methoxy groups and an ethyl chain, leading to distinct chemical behavior and applications.
Uniqueness
Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
85791-65-7 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-[4-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H17NO3/c1-13(20)19-16-8-6-15(7-9-16)18(21)12-5-14-3-10-17(22-2)11-4-14/h3-12H,1-2H3,(H,19,20) |
InChI Key |
CLBYJZSPPMBDDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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